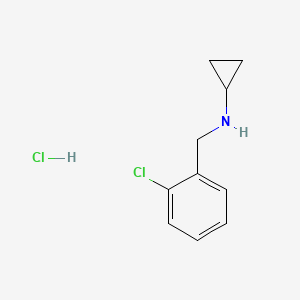
N-(2-Chlorobenzyl)cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorobenzyl)cyclopropanamine hydrochloride, commonly referred to as “N-(2-CBZ-CPH”, is a compound of cyclopropanamine and 2-chlorobenzyl chloride. It is a colorless, crystalline solid which is soluble in water and ethanol. It has a molecular weight of 263.09 g/mol and a melting point of 128-130°C. N-(2-CBZ-CPH) is used in a variety of scientific research applications, such as in the synthesis of small molecules and as a model compound for studying the effects of cyclopropanation on the reactivity of amines.
科学的研究の応用
1. CNS Biological Targets and Disease Treatment
N-(2-Chlorobenzyl)cyclopropanamine hydrochloride has been researched for its potential in treating various central nervous system (CNS) conditions. It's linked to the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. This inhibition is being explored as a therapeutic strategy for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Synthesis and Chemical Transformation
Research into the synthesis of cyclopropanamine compounds, including variations such as trans-2-(Trifluoromethyl)cyclopropanamine, reveals methods involving the transformation of functional groups to create target products in significant quantities. This highlights the compound's role in chemical synthesis and production (Bezdudny et al., 2011).
3. Molecular Structure and Crystallography
Studies have also focused on understanding the molecular structure and crystallography of related cyclopropanamine derivatives. For instance, research on Chloropyramine Tetrachlorocuprate(II) provides insights into the structural properties of such compounds, which is crucial for their application in various fields, including pharmaceuticals (Parvez & Sabir, 1997).
4. Biological Activities and Potential Applications
Other research has delved into the biological activities of N-(2-Chlorobenzyl)-substituted hydroxamate, an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which impacts the growth of certain bacteria, indicating potential antimicrobial applications (Hayashi et al., 2013).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRHBRQCJHAVOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)cyclopropanamine hydrochloride | |
CAS RN |
1184999-03-8 |
Source


|
| Record name | N-[(2-chlorophenyl)methyl]cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


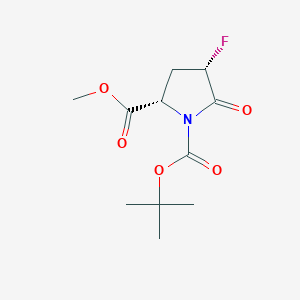
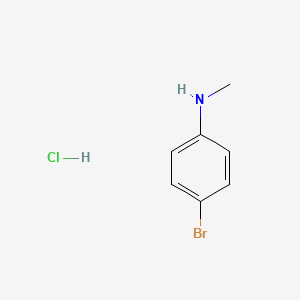
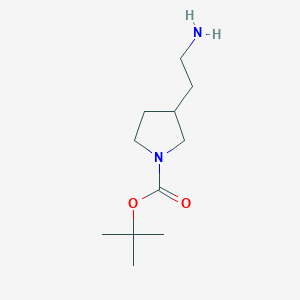
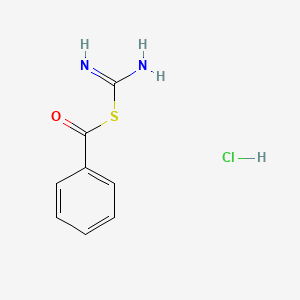
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
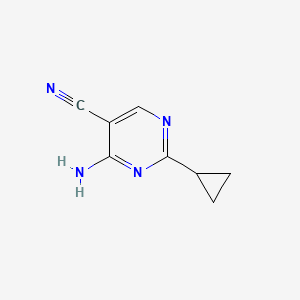
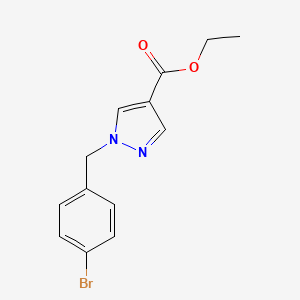
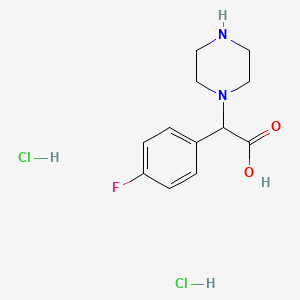
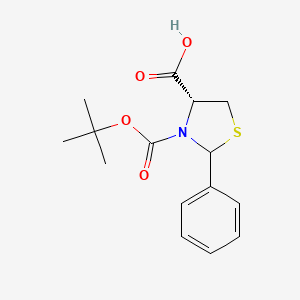

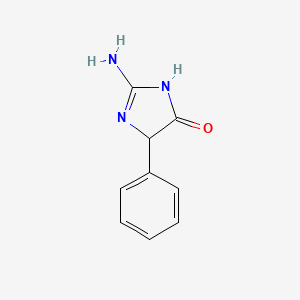
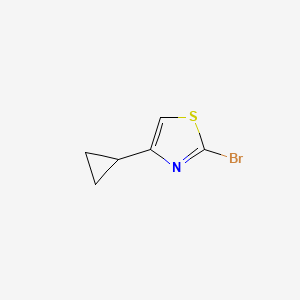
![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)